1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Description
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one (C₁₀H₈ClF₃O) is a halogenated aromatic ketone characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring and a chlorine atom at the 1-position of the propan-2-one backbone . Its structural features, including the electron-withdrawing trifluoromethyl group, confer unique physicochemical properties, such as enhanced electrophilicity at the carbonyl carbon, which is critical for its reactivity in organic synthesis.
The compound’s synthetic utility is highlighted in pharmaceutical intermediates, particularly in the preparation of fenfluramine analogs, as evidenced by methods involving reductive amination of structurally similar ketones . Its molecular geometry and electronic profile have been studied using computational tools like AutoDock Vina for docking simulations, though specific data on its biological targets remain less documented .
Properties
CAS No. |
139297-83-9 |
|---|---|
Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in this compound enhances electrophilicity at the carbonyl carbon compared to the 3-chlorophenyl analog, facilitating nucleophilic additions (e.g., reductive amination) .
- Halogen Position: Replacement of chlorine with fluorine (as in 1-fluoro-3-[3-(trifluoromethyl)phenyl]propan-2-one) alters steric and electronic profiles, impacting reaction yields and metabolic stability .
Biocatalytic Utility
- Reduction Efficiency: The 1-naphthyloxy analog shows higher enantioselectivity (up to 88% yield of S-alcohol) compared to the 2,5-dimethylphenoxy derivative (34–63% yield), highlighting the influence of aromatic substituents on enzyme-substrate interactions .
Pharmaceutical Relevance
- Fenfluramine Synthesis: The trifluoromethylphenyl analog shares synthetic pathways with fenfluramine precursors, where reductive amination with ethylamine and borohydride agents is critical .
- β-Blocker Derivatives: Structural analogs with phenoxy groups (e.g., 2,5-dimethylphenoxy) are key intermediates for (S)-adrenergic β-blockers, emphasizing the role of stereochemistry in drug activity .
Biological Activity
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological interactions. Below, we explore its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10ClF3O
- Molecular Weight : 264.65 g/mol
- Functional Groups : Chlorine atom, trifluoromethyl group, propan-2-one moiety.
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity, often enhancing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial growth.
- Receptor Modulation : Its lipophilic nature allows it to penetrate cell membranes effectively, where it may modulate receptor activities, influencing cellular signaling pathways.
- Nucleophilic Substitution : The chlorinated structure allows for nucleophilic substitution reactions, which can lead to the formation of more biologically active derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
These results suggest that the compound could be developed further as a potential antimicrobial agent.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A study indicated that treatment with this compound reduced levels of IL-6 and TNF-alpha in vitro.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the efficacy of this compound against N. meningitidis and H. influenzae. The results showed moderate antibacterial activity with MIC values comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development . -
Inflammation Model Study :
In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group. This effect was correlated with decreased expression of inflammatory markers in tissue samples.
Research Applications
This compound is being investigated for various applications in scientific research:
- Medicinal Chemistry : As a potential lead compound for drug development targeting infections and inflammatory diseases.
- Chemical Synthesis : Used as an intermediate in synthesizing other complex organic molecules.
- Material Science : Explored for developing materials with unique properties due to its chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
